molecular formula C9H8ClNO2 B12860083 2-(Chloromethyl)-4-methoxybenzoxazole

2-(Chloromethyl)-4-methoxybenzoxazole

Katalognummer: B12860083
Molekulargewicht: 197.62 g/mol
InChI-Schlüssel: NHRGDWQDYAFABZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloromethyl)-4-methoxybenzo[d]oxazole is a heterocyclic compound belonging to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-methoxybenzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities and ensure safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Chloromethyl)-4-methoxybenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Typical conditions involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include substituted benzoxazole derivatives with various functional groups.

    Oxidation Reactions: Oxidized derivatives such as oxides or hydroxylated compounds.

    Reduction Reactions: Reduced derivatives with hydrogenated functional groups.

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)-4-methoxybenzo[d]oxazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-4-methoxybenzo[d]oxazole involves its interaction with biological targets such as enzymes and receptors. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor functions. This interaction can disrupt cellular processes, resulting in antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(Chloromethyl)-4-methoxybenzo[d]oxazole stands out due to its unique combination of a chloromethyl group and a methoxy group on the benzoxazole ring. This structural feature enhances its reactivity and potential biological activities, making it a valuable compound for research and development in medicinal chemistry.

Eigenschaften

Molekularformel

C9H8ClNO2

Molekulargewicht

197.62 g/mol

IUPAC-Name

2-(chloromethyl)-4-methoxy-1,3-benzoxazole

InChI

InChI=1S/C9H8ClNO2/c1-12-6-3-2-4-7-9(6)11-8(5-10)13-7/h2-4H,5H2,1H3

InChI-Schlüssel

NHRGDWQDYAFABZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1N=C(O2)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.